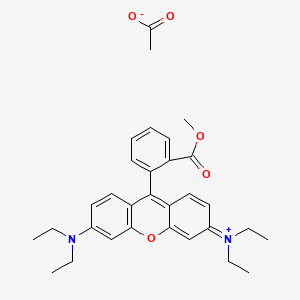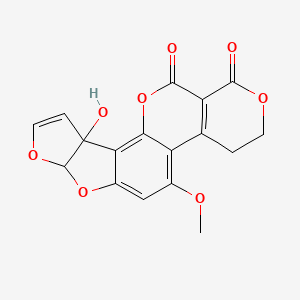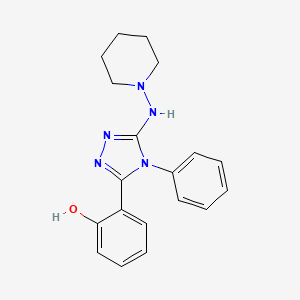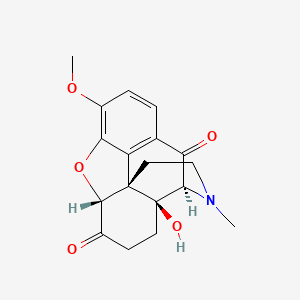
10-Ketooxycodone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Ketooxycodone is a semi-synthetic opioid derived from oxycodone. It is characterized by the presence of a ketone group at the C-10 position. This compound has garnered interest due to its potential as a κ-selective opioid agonist, which may offer analgesic effects with reduced risk of physical dependence compared to other opioids .
Métodos De Preparación
The synthesis of 10-Ketooxycodone can be achieved through several routes. One notable method involves the oxidation of oxycodone using chromium or selenium dioxide reagents . Another approach utilizes ceric ammonium nitrate (CAN) for oxidation, which leads to the formation of the 10-hydroxy product, further oxidized to the C-10 ketone . Industrial production methods often rely on these oxidation reactions due to their efficiency and yield.
Análisis De Reacciones Químicas
10-Ketooxycodone undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ketone group, forming various derivatives.
Common reagents used in these reactions include chromium trioxide, selenium dioxide, ceric ammonium nitrate, and sodium borohydride. Major products formed include 10-hydroxyoxycodone and other derivatives depending on the reaction conditions .
Aplicaciones Científicas De Investigación
10-Ketooxycodone has several scientific research applications:
Mecanismo De Acción
10-Ketooxycodone exerts its effects by binding to opioid receptors, particularly the κ-opioid receptor. This binding inhibits adenylyl cyclase, leading to decreased cAMP levels, hyperpolarization of neurons, and reduced neuronal excitability . These mechanisms contribute to its analgesic effects and play a role in the onset of dependence and tolerance .
Comparación Con Compuestos Similares
10-Ketooxycodone is compared with other similar compounds such as:
- 10-Keto-oxymorphone
- 10-Keto-naltrexone
- 10-Keto-naloxone
These compounds share structural similarities but differ in their receptor selectivity and pharmacological profiles. This compound is unique in its potential κ-selectivity, which may offer analgesic benefits with reduced risk of dependence .
Propiedades
Número CAS |
96445-11-3 |
|---|---|
Fórmula molecular |
C18H19NO5 |
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
(4S,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione |
InChI |
InChI=1S/C18H19NO5/c1-19-8-7-17-12-9-3-4-11(23-2)14(12)24-16(17)10(20)5-6-18(17,22)15(19)13(9)21/h3-4,15-16,22H,5-8H2,1-2H3/t15-,16+,17+,18-/m1/s1 |
Clave InChI |
GVANAKCNZBHGPN-VSZNYVQBSA-N |
SMILES isomérico |
CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1C(=O)C5=C3C(=C(C=C5)OC)O4)O |
SMILES canónico |
CN1CCC23C4C(=O)CCC2(C1C(=O)C5=C3C(=C(C=C5)OC)O4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


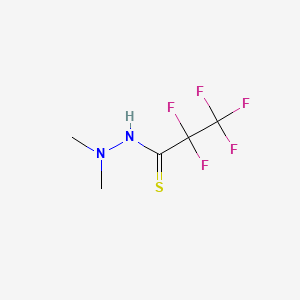

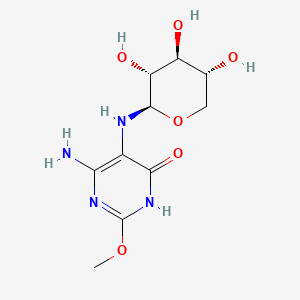
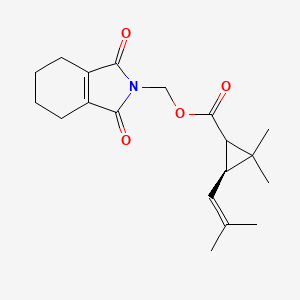
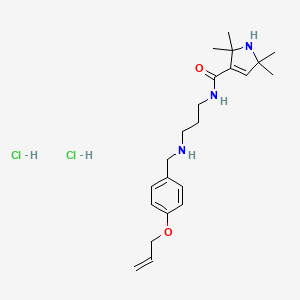
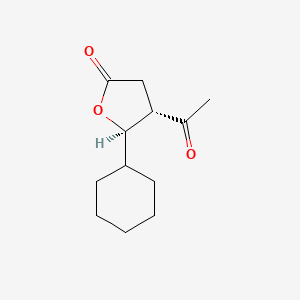

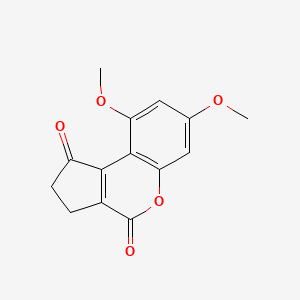
![4-chloro-3-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid;pyridine](/img/structure/B12722647.png)
![8-(4-iodophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12722652.png)
